molecular formula C15H13F3N4O3 B2632223 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1421443-89-1

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2632223
CAS No.: 1421443-89-1
M. Wt: 354.289
InChI Key: ZBUYBFFGDJMPHD-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with significant implications in the realms of chemistry, biology, medicine, and industrial applications. Its unique structure comprises a triazole ring, a benzofuran moiety, and an amide linkage, offering a versatile platform for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step: : Synthesize the benzofuran-2-carboxylic acid derivative via a condensation reaction between salicylic aldehyde and a carboxylic acid chloride.

  • Formation of the Triazole Ring: : React 4-methyl-5-oxo-3-(trifluoromethyl)-1H-1,2,4-triazole with ethylamine to introduce the amine group.

  • Final Coupling: : Coupling reaction between the benzofuran-2-carboxylic acid derivative and the triazole amine derivative under amide bond-forming conditions (typically using coupling agents like EDCI or DCC).

Industrial Production Methods

For large-scale production, the process can be optimized to:

  • Utilize continuous flow reactors to enhance reaction efficiency.

  • Employ green chemistry principles to minimize waste and reduce the use of hazardous reagents.

  • Implement advanced purification techniques like HPLC and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzofuran moiety can undergo oxidation reactions to form ketone or quinone derivatives.

  • Reduction: : Reduction of the triazole ring can yield reduced nitrogen-containing species.

  • Substitution: : Halogenation or alkylation at the benzofuran ring can introduce additional functional groups.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction with sodium borohydride (NaBH4) or catalytic hydrogenation.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkyl halides for alkylation under basic conditions.

Major Products Formed

  • Oxidation produces benzofuran-ketone or quinone derivatives.

  • Reduction yields various amine or alcohol derivatives.

  • Substitution results in halogenated or alkylated benzofuran derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.

  • Material Science: : Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Biology

  • Enzyme Inhibition: : Functions as a potent inhibitor of certain enzymes, making it useful in biochemical studies.

  • Drug Design: : Serves as a core structure in the development of pharmaceuticals targeting specific diseases.

Medicine

  • Antimicrobial Agent: : Exhibits activity against a range of bacterial and fungal pathogens.

  • Anticancer Research:

Industry

  • Agricultural Chemicals: : Used in the synthesis of pesticides and herbicides.

  • Dye and Pigment Production: : Plays a role in the development of dyes with specific chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its triazole ring can chelate metal ions in the active sites of enzymes, inhibiting their function. The benzofuran moiety can interact with biological membranes, affecting cell permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-carboxamides: : Share the benzofuran core but lack the triazole ring.

  • Triazole Derivatives: : Contain the triazole ring but differ in their additional functional groups.

Uniqueness

  • The combination of the benzofuran and triazole rings in a single molecule imparts unique electronic and steric properties.

  • Enhanced bioactivity due to the presence of the trifluoromethyl group, which increases the compound's stability and lipophilicity.

Conclusion

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound with a diverse range of applications in various scientific fields. Its unique chemical structure allows it to participate in numerous reactions, making it a valuable asset in both research and industrial applications.

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O3/c1-21-13(15(16,17)18)20-22(14(21)24)7-6-19-12(23)11-8-9-4-2-3-5-10(9)25-11/h2-5,8H,6-7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUYBFFGDJMPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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